molecular formula C11H10O4 B5647803 6-methoxy-1-benzofuran-3-yl acetate

6-methoxy-1-benzofuran-3-yl acetate

Cat. No.: B5647803
M. Wt: 206.19 g/mol
InChI Key: PMOODCMXPBWVKU-UHFFFAOYSA-N
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Description

6-Methoxy-1-benzofuran-3-yl acetate is a chemical building block of significant interest in organic and medicinal chemistry research due to the privileged benzofuran scaffold. This compound serves as a versatile synthetic intermediate for developing novel bioactive molecules. Researchers are exploring benzofuran derivatives for a wide spectrum of biological activities. Recent studies highlight their potential as inhibitors for enzymes like α-glucosidase and α-amylase, which are targets in type 2 diabetes mellitus research . Furthermore, structurally similar benzofuran compounds have demonstrated promising in vitro anticancer and antioxidant activities , as well as agonistic activity on melatonin (MT1 and MT2) receptors, indicating potential for central nervous system disorder research . Beyond pharmacology, the benzofuran core is valuable in material science due to its photophysical properties, making it a candidate for developing non-linear optical materials and organic light-emitting diodes (OLEDs) . The molecular structure, characterized by a fused benzene and furan ring with a methoxy and acetate functional group, allows for diverse chemical modifications and interactions with biological targets, often studied through spectroscopic methods and molecular docking . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-methoxy-1-benzofuran-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-7(12)15-11-6-14-10-5-8(13-2)3-4-9(10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOODCMXPBWVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=COC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Benzofuran derivatives, including 6-methoxy-1-benzofuran-3-yl acetate, have been recognized for their antimicrobial properties. Research indicates that benzofuran scaffolds can serve as pharmacophores for designing new antimicrobial agents effective against various pathogens. The unique structural features of benzofurans contribute to their ability to interact with biological targets, making them promising candidates in drug development aimed at treating microbial infections .

Antitumor Activity
Benzofuran derivatives have demonstrated significant antitumor effects in various studies. For instance, compounds derived from benzofurans have been reported to inhibit key enzymes involved in cancer cell proliferation, such as GSK-3β and CDK-2. These enzymes are crucial for cell cycle regulation and survival, and their inhibition can lead to reduced tumor growth. The specific structural modifications of the benzofuran ring have been shown to enhance selectivity and potency against cancer cells .

Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of benzofuran derivatives have also been documented. These compounds can modulate inflammatory pathways and pain perception, making them suitable for developing new therapeutic agents for conditions like arthritis and chronic pain syndromes .

Structural Characteristics

The structural integrity of this compound is crucial for its biological activity. The compound features a methoxy group at the 6-position of the benzofuran ring, which enhances its solubility and reactivity. The acetate group at the 3-position plays a significant role in modulating its pharmacokinetic properties.

Several studies have highlighted the efficacy of benzofuran derivatives, including this compound:

  • Antimicrobial Screening : A study screened various benzofuran derivatives against Candida albicans and found that certain substitutions on the benzofuran ring significantly enhanced antifungal activity .
  • Cancer Cell Line Studies : Research involving pancreatic cancer cell lines demonstrated that specific benzofuran derivatives exhibited potent inhibitory effects on GSK-3β, leading to reduced cell proliferation at nanomolar concentrations .
  • Analgesic Studies : Experimental models assessing pain relief showed that certain benzofuran compounds could effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-methoxy-1-benzofuran-3-yl acetate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Key Functional Groups
This compound C₁₁H₁₀O₄ 206.19* Methoxy (C6), Acetate (C3) Not reported Ester (acetate)
2-(6-Methoxy-1-benzofuran-3-yl)acetic acid C₁₁H₁₀O₄ 206.19 Methoxy (C6), Acetic acid (C3) 123–124 Carboxylic acid
2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile C₁₀H₇NO₃ 189.17 Oxo (C3), Oxyacetonitrile (C6) 112–114 Ketone, nitrile
2-[4,6-Dihydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one C₂₀H₂₀O₇ 372.37 Multiple hydroxyl, methoxy, prenyl Not reported Dihydrobenzofuranone, prenyl

*Molecular weight inferred from structurally similar compounds in .

Key Observations:
  • Substituent Effects: The acetate group in the target compound introduces ester functionality, which is less polar than the carboxylic acid in its analog () but more lipophilic than the hydroxyl group in dihydrobenzofuranone derivatives (). The nitrile group in the acetonitrile derivative () may enhance hydrogen-bonding interactions compared to esters or carboxylic acids, influencing crystallinity and solubility. The prenyl group in adds steric bulk and hydrophobicity, likely reducing aqueous solubility but enhancing interactions with hydrophobic biological targets.
  • Thermal Stability :

    • The acetic acid analog () has a higher melting point (123–124°C) than the acetonitrile derivative (112–114°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding via carboxylic acid).
Reactivity Trends:
  • Ester vs. Acid : The acetate group is hydrolytically labile under basic conditions, whereas the carboxylic acid () is more stable but prone to decarboxylation at high temperatures.
  • Nitrile (): Can undergo reduction to amines or hydrolysis to amides/carboxylic acids, offering divergent synthetic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxy-1-benzofuran-3-yl acetate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Functionalization of the benzofuran core via Friedel-Crafts acylation or alkylation to introduce the methoxy group at position 6. Potassium carbonate in acetone is commonly used as a base for nucleophilic substitution reactions .
  • Step 2 : Acetylation of the hydroxyl group at position 3 using acetic anhydride or acetyl chloride. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like over-acylation.
  • Key Data :
StepReagents/ConditionsYield RangeReference
1K₂CO₃, acetone, 60°C65–75%
2Ac₂O, pyridine, RT80–90%

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, acetate at C3). Key signals: δ ~2.3 ppm (acetate CH₃) and δ ~3.8 ppm (methoxy OCH₃) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 220.18 g/mol) .

Q. How can researchers optimize purification strategies for this compound?

  • Methodology :

  • Recrystallization : Use ethyl acetate/hexane mixtures to remove unreacted starting materials.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to isolate the acetate ester from polar byproducts .

Advanced Research Questions

Q. What crystallographic approaches are recommended for resolving the molecular structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters: space group, unit cell dimensions, and hydrogen-bonding networks (e.g., C=O⋯H interactions) .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or thermal motion .
  • Example Data :
ParameterValue
Space GroupP2₁/c
R-factor<0.05
Hydrogen BondsO3⋯H-O (2.89 Å)

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with ion channels?

  • Methodology :

  • Fluorescence Quenching Assays : Monitor tryptophan fluorescence in proteins (e.g., mEAG1 ion channels) to study binding. A 30 mM concentration of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid reduced fluorescence by ~40%, suggesting competitive binding .
  • Dose-Response Studies : Measure IC₅₀ values using patch-clamp electrophysiology to evaluate inhibition efficacy .

Q. How should contradictory data on synthetic yields or crystal forms be analyzed?

  • Methodology :

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere).
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms. Conflicting crystal reports may arise from solvent-dependent packing (e.g., benzene vs. methanol) .

Q. What computational tools are suitable for modeling non-covalent interactions between this compound and biological targets?

  • Methodology :

  • Docking Simulations (AutoDock Vina) : Predict binding affinities to enzymes like cytochrome P450. Focus on π-π stacking between the benzofuran ring and aromatic residues .
  • Molecular Dynamics (GROMACS) : Simulate stability of ligand-protein complexes over 100 ns trajectories .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC. Acetate esters are prone to hydrolysis in acidic/basic conditions; neutral pH and inert storage (argon) are recommended .

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